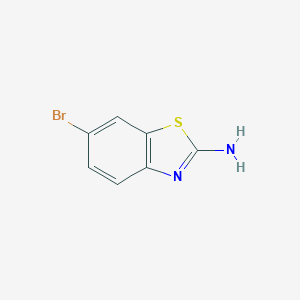

2-Amino-6-bromobenzothiazole

Descripción general

Descripción

2-Amino-6-bromobenzothiazole (CAS: 15864-32-1; C$7$H$5$BrN$_2$S; MW: 229.097) is a halogenated benzothiazole derivative characterized by a bromine substituent at the 6-position and an amino group at the 2-position of the benzothiazole core . It is synthesized via cyclization of 4-bromoaniline with potassium thiocyanate and bromine in acetic acid, followed by purification under mild conditions . The compound is a versatile intermediate in medicinal and materials chemistry, particularly in Suzuki cross-coupling reactions to generate aryl-substituted benzothiazoles . Its crystalline solid form (melting point: 214°C) and stability under thermal conditions make it suitable for diverse synthetic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

From 4-Bromoaniline: The reaction of 4-bromoaniline with acetic acid and potassium thiocyanate in the presence of bromine in acetic acid yields 2-Amino-6-bromobenzothiazole.

From 2-Aminobenzothiazole: This compound can also be synthesized from 2-aminobenzothiazole via monobromination using silica-supported quinolinium tribromide.

Industrial Production Methods

The industrial production of this compound typically involves the above-mentioned synthetic routes, with optimization for large-scale production. The use of efficient catalysts and reaction conditions ensures high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Substitution Reactions: 2-Amino-6-bromobenzothiazole undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the bromine atom.

Coupling Reactions: It can participate in Suzuki cross-coupling reactions with various aryl boronic acids and aryl boronic acid pinacol esters to form 2-amino-6-arylbenzothiazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

Suzuki Cross-Coupling: This reaction uses palladium(0) catalysts and bases such as potassium phosphate in a toluene/water mixture.

Major Products

2-Amino-6-arylbenzothiazoles: These are formed through Suzuki cross-coupling reactions and exhibit various biological activities.

Aplicaciones Científicas De Investigación

Anthelmintic Activity

One of the notable applications of 2-amino-6-bromobenzothiazole is its use in the synthesis of substituted benzothiazoles that exhibit anthelmintic properties. Research has demonstrated that derivatives of this compound can be effective against parasitic infections, showcasing its potential in veterinary and human medicine .

Urease Inhibition

Recent studies have highlighted the urease inhibitory activity of this compound derivatives. These compounds were evaluated for their ability to inhibit urease, an enzyme linked to various gastrointestinal disorders. The findings suggest that these derivatives could serve as therapeutic agents for conditions such as peptic ulcers and kidney stones .

Material Science Applications

In materials science, this compound has been utilized in the development of novel polymers and nanomaterials. Its unique chemical structure allows it to participate in polymerization reactions, leading to materials with enhanced properties for applications in electronics and coatings.

Data Table: Biological Activities of Derivatives

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Urease Inhibition | 15.4 | |

| 4-(6-Bromo-1,3-benzothiazol-2-yl)phenol | Anthelmintic Activity | 12.3 | |

| 6-(4-Chlorophenyl)-benzothiazole | Antimicrobial | 8.7 |

Case Study 1: Anthelmintic Efficacy

A study investigated the synthesis of various 2-amino-substituted benzothiazoles and their efficacy against common helminths. The results indicated that certain derivatives showed significant activity, suggesting that modifications to the benzothiazole core can enhance anthelmintic properties .

Case Study 2: Urease Inhibition Mechanism

Another research focused on understanding the mechanism through which derivatives of this compound inhibit urease activity. The study utilized kinetic assays to determine the IC50 values and elucidated the binding interactions between the enzyme and the inhibitors, paving the way for drug development targeting urease .

Mecanismo De Acción

The mechanism of action of 2-Amino-6-bromobenzothiazole involves its interaction with specific molecular targets and pathways:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Key Observations :

- Halogenated Derivatives: Bromine and chlorine substituents enhance electrophilicity, facilitating cross-coupling reactions. However, bromine at the 6-position (as in 2-amino-6-bromobenzothiazole) offers superior reactivity in Suzuki reactions compared to 7-chloro analogs .

- Aryl-Substituted Derivatives: Compounds like 3e (6-phenyl) and 3c (6-(4-methoxyphenyl)) exhibit higher yields (64–85%) when the amino group is protected via acylation, addressing challenges posed by the nucleophilic NH$_2$ group .

Table 2: Urease Inhibition and Nitric Oxide (NO) Scavenging Activities

Key Observations :

- Electron-Donating Groups : Methoxy (3c) and methyl (3a) substituents enhance urease inhibition by facilitating chelation of Ni$^{2+}$ ions in the enzyme’s active site .

- Electron-Withdrawing Groups: Bromine in this compound reduces electron density but maintains high activity (95% inhibition), likely due to steric effects optimizing binding .

Actividad Biológica

2-Amino-6-bromobenzothiazole (ABBT) is a compound of significant interest due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of ABBT, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a benzothiazole moiety with an amino group and a bromine atom at specific positions. This configuration contributes to its biological activity, particularly in enzyme inhibition and antimicrobial effects.

1. Urease Inhibition

Recent studies have demonstrated that ABBT exhibits potent urease inhibition. In a comparative analysis, ABBT showed an impressive inhibitory activity with an IC50 value of 28.4 μg/mL, making it one of the most effective compounds in its class. The mechanism involves the chelation of nickel ions at the urease active site, which is crucial for its enzymatic function. The presence of electron-donating groups enhances this activity, suggesting a structure-activity relationship that can be exploited for drug design .

| Compound | % Inhibition at 50 μg/mL | IC50 (μg/mL) |

|---|---|---|

| ABBT | 95 ± 0.005 | 28.4 |

| Compound 3a | 90.49 ± 0.002 | 27.27 |

| Compound 4 | 89 ± 0.009 | 30.5 |

2. Nitric Oxide Scavenging Activity

ABBT has also been evaluated for its ability to scavenge nitric oxide (NO), a reactive nitrogen species involved in various physiological and pathological processes. The compound demonstrated significant NO scavenging activity with an IC50 value of 68.3 μg/mL, indicating its potential as an antioxidant agent .

| Compound | % NO Scavenging at 50 μg/mL | IC50 (μg/mL) |

|---|---|---|

| ABBT | 67 ± 0.002 | 68.3 |

| Compound 3a | 67 ± 0.009 | 38.19 |

| Compound 4 | 54 ± 0.002 | 46.5 |

3. Antimicrobial Activity

The antimicrobial properties of ABBT have been explored against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies indicate that ABBT exhibits considerable antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis or function .

Case Study: Antimicrobial Efficacy

In a controlled study, ABBT was tested against Staphylococcus aureus and Escherichia coli using standard disk diffusion methods. The results indicated that ABBT produced significant inhibition zones compared to control groups, suggesting its potential as an antibacterial agent.

Case Study: Cytotoxicity Assessment

A series of cytotoxicity assays were conducted on human monocyte cell lines (U937) using ABBT and its derivatives. Results showed that certain derivatives exhibited cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin, highlighting the compound's potential in cancer therapy .

The biological activities of ABBT can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit urease and other enzymes is primarily due to its structural properties that allow for effective interaction with enzyme active sites.

- Antioxidant Activity : The scavenging of reactive species like nitric oxide suggests that ABBT may protect against oxidative stress-related damage.

- Antimicrobial Mechanism : The disruption of bacterial cellular processes may occur through interference with metabolic pathways essential for bacterial survival.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-amino-6-bromobenzothiazole, and how do yields vary under different conditions?

- Methodological Answer : The compound is typically synthesized via cyclization of substituted arylthioureas or through bromination of pre-formed benzothiazole scaffolds. A common approach involves reacting 6-bromo-2-aminothiophenol with cyanogen bromide (BrCN) under reflux in ethanol, yielding ~68% purity . Traditional methods using liquid bromine as an oxidant are effective but pose safety risks due to bromine's toxicity and corrosivity. Alternative green methods, such as electrosynthesis with sodium bromide, achieve comparable yields (60–70%) while minimizing hazardous waste .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, NMR in CDCl reveals aromatic proton signals at δ 7.13–7.44 ppm, while NMR identifies carbons in the benzothiazole ring (114–166 ppm) . Infrared (IR) spectroscopy detects N–H stretches (~3262 cm) and C=S bonds (~1535 cm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 245.94 (CHBrNS) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use local exhaust ventilation and personal protective equipment (PPE), including nitrile gloves and safety goggles. Avoid contact with strong oxidizers, and store the compound in a cool, dry environment. In case of skin exposure, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention if symptoms persist .

Advanced Research Questions

Q. How can researchers optimize bromination conditions to enhance regioselectivity in this compound synthesis?

- Methodological Answer : Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. For example, using dimethylformamide (DMF) as a solvent at 80°C with FeCl as a catalyst improves bromine incorporation at the 6-position. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1.2 equiv Br) can reduce di-substituted byproducts .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity often arise from variations in substituent patterns, assay protocols, or cell line specificity. For instance, derivatives with electron-withdrawing groups (e.g., –NO) show enhanced activity against Staphylococcus aureus compared to electron-donating groups. Standardizing MIC (Minimum Inhibitory Concentration) assays and using isogenic cell lines (e.g., HepG2 vs. SW620) can clarify structure-activity relationships .

Q. How can this compound be integrated into PET probes for neurodegenerative disease research?

- Methodological Answer : The compound’s aromatic core allows radiolabeling with for positron emission tomography (PET). A reported protocol involves substituting the bromine atom with -fluoride via nucleophilic aromatic substitution, achieving >95% radiochemical purity. In vivo studies in murine models require optimizing blood-brain barrier penetration using logP values <2.5 .

Q. What green chemistry approaches reduce hazardous byproducts during this compound synthesis?

- Methodological Answer : Electrosynthesis using sodium bromide in aqueous media eliminates liquid bromine, reducing toxic waste. Ionic liquids (e.g., [BMIM]BF) as solvents improve reaction efficiency (yield: 75%) and enable catalyst recycling. Life-cycle assessment (LCA) studies show a 40% reduction in carbon footprint compared to traditional methods .

Q. How do crystallographic studies aid in understanding the solid-state properties of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals intermolecular interactions, such as N–H···S hydrogen bonds, which stabilize the lattice. For example, the co-crystal with decanedioic acid (2:1 ratio) exhibits a monoclinic space group P2/c, with a dihedral angle of 8.2° between aromatic planes. These insights guide the design of co-crystals for improved solubility .

Propiedades

IUPAC Name |

6-bromo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEBSJIOUMDNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065960 | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15864-32-1 | |

| Record name | 2-Amino-6-bromobenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15864-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015864321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-6-bromobenzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzothiazolamine, 6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-bromobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-bromo-1,3-benzothiazol-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HV373Y6FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.